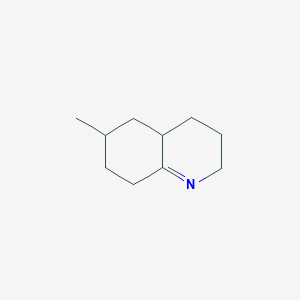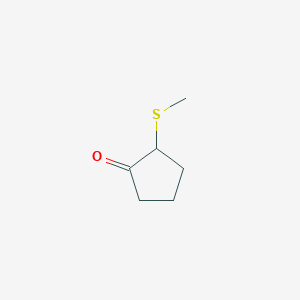
Copper;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper yttrium compounds, particularly yttrium barium copper oxide (YBCO), are a family of crystalline chemical compounds known for their high-temperature superconductivity. These compounds are significant in the field of materials science due to their ability to conduct electricity without resistance at relatively high temperatures compared to other superconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
YBCO can be synthesized using various methods, including solid-state synthesis, chemical vapor deposition (CVD), sol-gel methods, and aerosol techniques. The solid-state synthesis involves heating a mixture of metal carbonates at temperatures between 1000 and 1300 K . Another method involves mechanically alloying elemental components (yttrium, barium, and copper) in a high-energy ball mill followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods
Industrial production of YBCO often employs chemical vapor deposition (CVD) and sol-gel methods due to their ability to produce high-quality films and coatings. These methods require careful control of reaction conditions and sintering processes to ensure the desired superconducting properties .
Análisis De Reacciones Químicas
Types of Reactions
Copper yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, YBCO can be synthesized by heating a mixture of metal carbonates, which involves the reduction of carbonates to oxides .
Common Reagents and Conditions
Common reagents used in the synthesis of YBCO include yttrium acetate, barium acetate, and copper acetate. These reagents are often dissolved in aqueous solutions of trifluoroacetic acid and subjected to thermal treatments at different temperatures to form the desired compound .
Major Products Formed
The major product formed from these reactions is YBCO, which exhibits high-temperature superconductivity. Other products may include intermediate oxides and carbonates that are further processed to achieve the final compound .
Aplicaciones Científicas De Investigación
Copper yttrium compounds, particularly YBCO, have numerous scientific research applications:
Mecanismo De Acción
The mechanism by which YBCO exerts its superconducting effects involves the formation of Cooper pairs, where electrons in the material combine to move in sync, allowing for the conduction of electricity without resistance . The precise mechanism of high-temperature superconductivity in YBCO is still not fully understood, but it is believed to involve complex interactions between electrons and the crystal lattice .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to YBCO include other rare-earth barium copper oxides (ReBCO) and other high-temperature superconductors such as lanthanum barium copper oxide .
Uniqueness
YBCO is unique due to its relatively high critical temperature of 93 K, which allows it to become superconducting above the boiling point of liquid nitrogen (77 K). This makes it more practical for various applications compared to other superconductors that require much lower temperatures .
Conclusion
Copper yttrium compounds, particularly yttrium barium copper oxide, are significant in the field of materials science due to their high-temperature superconducting properties. Their synthesis involves various methods, and they undergo a range of chemical reactions. These compounds have numerous applications in scientific research, medicine, and industry, and their unique properties make them valuable for future technological advancements.
Propiedades
Número CAS |
54723-86-3 |
|---|---|
Fórmula molecular |
Cu2Y |
Peso molecular |
216.00 g/mol |
Nombre IUPAC |
copper;yttrium |
InChI |
InChI=1S/2Cu.Y |
Clave InChI |
PVVKCQZZROHDMD-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


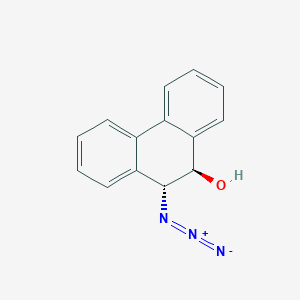
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

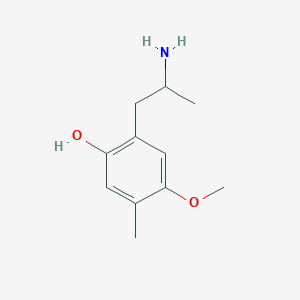
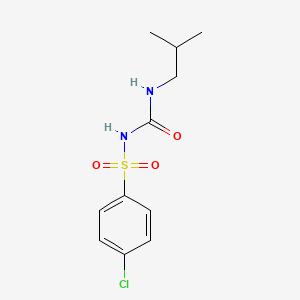


![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
